LIT-927 - 2172879-52-4

LIT-927

Catalog Number: EVT-273263
CAS Number: 2172879-52-4
Molecular Formula: C17H13ClN2O3
Molecular Weight: 328.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LIT-927 is a potent and selective neutraligand of the chemokine CXCL12 (also known as SDF-1α). [, , ] Chemokines are a family of small signaling proteins that guide the migration of cells, particularly those involved in the immune system. [] Dysregulation of CXCL12 signaling, through its receptors CXCR4 and CXCR7, is implicated in various inflammatory diseases, including systemic lupus erythematosus (SLE) and pulmonary arterial hypertension (PAH). [, ]

LIT-927 represents a significant advancement over its predecessor, Chalcone-4, demonstrating improved solubility, stability, and oral bioavailability. [] Its unique mechanism of action, directly binding and neutralizing CXCL12 rather than antagonizing its receptors, makes it a valuable tool in dissecting the role of CXCL12 in various physiological and pathological processes. [, , ]

Relevance: Chalcone-4 is the lead molecule from which LIT-927 was derived []. LIT-927 was developed to address the limitations of chalcone-4, exhibiting improved solubility, stability, and oral bioavailability while retaining its ability to neutralize CXCL12 [].

AMD3100

Compound Description: AMD3100 (also known as plerixafor) is a small molecule antagonist of the CXCR4 receptor. It binds to CXCR4, preventing CXCL12 from binding and activating the receptor [, ]. AMD3100 is known to act as an agonist of CXCR7 [].

Relevance: AMD3100 serves as a comparative compound to LIT-927 in studies investigating the effects of modulating the CXCL12/CXCR4 signaling axis. While both AMD3100 and LIT-927 can influence this pathway, they do so through different mechanisms. AMD3100 directly blocks the CXCR4 receptor, while LIT-927 neutralizes the CXCL12 chemokine itself, preventing its interaction with both CXCR4 and CXCR7. Notably, LIT-927 has demonstrated superior efficacy compared to AMD3100 in inhibiting the migration of pulmonary artery smooth muscle cells (PA-SMCs) and pericytes in vitro [].

Overview

LIT-927, chemically known as pyrimidinone 57, is a novel compound classified as a selective neutraligand for the chemokine CXCL12. This compound has garnered attention due to its potential therapeutic applications in inflammatory diseases and autoimmune disorders, particularly systemic lupus erythematosus. The ability of LIT-927 to modulate immune responses by targeting the CXCL12/CXCR4 axis positions it as a promising candidate for further pharmacological exploration.

Source and Classification

LIT-927 was discovered through systematic structure-activity relationship studies aimed at identifying compounds that could selectively inhibit the activity of CXCL12. It is classified under the category of neutraligands, which are molecules that bind to chemokines without activating their receptors, thereby blocking their biological effects. The compound has been characterized for its high solubility and selectivity towards CXCL12 over other chemokines, making it a valuable tool for research in this area .

Synthesis Analysis

Methods and Technical Details

The synthesis of LIT-927 involves several steps that focus on optimizing its solubility and binding affinity. Initially described as pyrimidinone 57, LIT-927 was synthesized using established organic chemistry techniques. The synthetic pathway includes:

  1. Starting Materials: The synthesis begins with commercially available precursors.
  2. Reactions: Key reactions include cyclization and functional group modifications to achieve the desired molecular structure.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the final product.
  4. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

LIT-927 has a distinct molecular structure characterized by its pyrimidinone core. Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of approximately 227 g/mol. The structural features include:

  • Pyrimidinone Ring: This core structure contributes to the compound's pharmacological properties.
  • Functional Groups: Various substituents enhance solubility and binding affinity for CXCL12.

The three-dimensional conformation of LIT-927 allows it to effectively interact with the CXCL12 chemokine, blocking its activity while avoiding receptor activation .

Chemical Reactions Analysis

Reactions and Technical Details

LIT-927's mechanism of action primarily involves its interaction with CXCL12, leading to several downstream effects:

  1. Binding Affinity: LIT-927 exhibits high binding affinity for CXCL12, preventing it from activating its receptor, CXCR4.
  2. Inhibition of Chemokine Activity: By neutralizing CXCL12, LIT-927 inhibits the recruitment of immune cells associated with inflammatory responses.
  3. Impact on Immune Cells: In vitro studies have shown that LIT-927 downregulates activation markers on lymphocytes from lupus-prone mice, indicating a reduction in hyperactive immune responses .
Mechanism of Action

Process and Data

LIT-927 operates through a well-defined mechanism involving:

  1. Neutralization of CXCL12: By binding to CXCL12, LIT-927 prevents this chemokine from interacting with its receptor, thereby blocking signaling pathways that lead to inflammation.
  2. Modulation of Immune Responses: In experimental models such as MRL/lpr lupus-prone mice, LIT-927 has demonstrated the ability to reduce peripheral hypercellularity and alter the activation status of various lymphocyte subsets.
  3. Potential Therapeutic Effects: The modulation of immune cell activity suggests that LIT-927 may have therapeutic potential in conditions characterized by excessive inflammation or autoimmunity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

LIT-927 exhibits several notable physical and chemical properties:

  • Solubility: High solubility in phosphate-buffered saline (36.4 µM) and other solvents enhances its bioavailability.
  • Stability: The compound remains stable under physiological conditions, allowing for effective delivery in biological systems.
  • Molecular Weight: With a molecular weight of approximately 227 g/mol, it is suitable for pharmacological applications.

These properties are critical for its function as a therapeutic agent in clinical settings .

Applications

Scientific Uses

LIT-927 has several promising applications in scientific research:

  1. Autoimmune Disease Research: Its ability to modulate immune responses makes it a valuable tool for studying systemic lupus erythematosus and other autoimmune disorders.
  2. Inflammatory Disease Models: Researchers utilize LIT-927 in murine models to investigate its effects on allergic airway hyperresponsiveness and other inflammatory conditions.
  3. Pharmacological Studies: As a selective neutraligand, LIT-927 serves as an important pharmacological agent for exploring the CXCL12/CXCR4 signaling pathway's role in various diseases .
Introduction to CXCL12/CXCR4 Signaling and Therapeutic Targeting

Role of CXCL12-CXCR4/CXCR7 Axis in Inflammatory and Immune Pathologies

The CXCL12 (C-X-C motif chemokine ligand 12, also known as SDF-1α)-CXCR4 (C-X-C chemokine receptor type 4) axis is a master regulator of cellular trafficking, immune responses, and disease progression across multiple pathologies. CXCL12 binds primarily to the G-protein-coupled receptor CXCR4 and secondarily to CXCR7 (ACKR3), activating downstream signaling cascades including ERK1/2, PI3K/AKT, JAK/STAT, and NF-κB pathways [1] [5]. This axis modulates:

  • Cancer Progression: CXCR4 is overexpressed in >23 cancer types (e.g., glioblastoma, colorectal, breast). It facilitates tumor growth, metastasis, and angiogenesis by directing cancer cells to CXCL12-rich niches like bone marrow, lungs, and lymph nodes [1] [8].
  • Inflammatory Disorders: In systemic lupus erythematosus (SLE), dysregulated CXCL12/CXCR4 signaling drives B/T-cell hyperactivity and organ infiltration [3]. In allergic asthma, it mediates pericyte migration from vasculature to airways, exacerbating remodeling [2].
  • Neurological Pathologies: CXCL12 promotes neuroinflammation in cognitive disorders (e.g., Alzheimer’s disease) by facilitating microglial activation and leukocyte recruitment across the blood-brain barrier [7].
  • Thrombosis: CXCL12 stored in platelet granules allosterically activates integrin αIIbβ3, linking inflammation to coagulation [6].

Table 1: Pathological Roles of CXCL12/CXCR4/CXCR7 Axis

PathologyKey MechanismsConsequences
Multiple MyelomaCXCR4⁺ cell homing to bone marrow; activation of PI3K/AKT & ERK pathwaysDrug resistance; osteoclastogenesis; metastasis
SLEHyperactivation of CD3⁺/CD4⁻/CD8⁻/B220⁺ double-negative T cellsRenal inflammation; autoantibody production
GlioblastomaTMZ chemotherapy upregulates CXCL12 secretion & CXCR4 expressionTumor recurrence; ERK/NF-κB-mediated survival
Airway RemodelingCXCL12-driven pericyte uncoupling from microvasculatureSmooth muscle thickening; respiratory distress

Limitations of Receptor-Targeted Antagonists in Chemokine Modulation

Conventional CXCR4/CXCR7 antagonists (e.g., AMD3100, peptide LY2510924) face significant therapeutic challenges:

  • Compensatory Receptor Activation: Blocking CXCR4 alone upregulates CXCR7 or alternative chemokine receptors, sustaining pathological signaling [4] [8].
  • Disruption of Homeostatic Functions: CXCR4 inhibition mobilizes hematopoietic stem cells but concurrently impairs immune cell trafficking, wound healing, and organ development [3] [8].
  • Ligand-Independent Effects: Antagonists like AMD3100 act as CXCR7 agonists, triggering unintended G-protein signaling and β-arrestin recruitment [3] [4].
  • Limited Efficacy in Solid Tumors: In glioblastoma, CXCR4 inhibitors fail to suppress TMZ-induced CXCL12 secretion from stromal cells, enabling tumor survival [4].

Table 2: Drawbacks of Receptor-Targeted CXCR4 Antagonists

AntagonistMechanismKey Limitations
AMD3100CXCR4 antagonist; CXCR7 agonistMobilizes leukocytes but exacerbates CXCR7-driven inflammation; transient efficacy
CTCE-9908CXCL12-mimetic peptideRapid degradation in vivo; fails to block ligand-receptor dimerization
LY2510924Cyclic peptide CXCR4 inhibitorInduces receptor internalization but upregulates CXCL12 compensatory secretion

Emergence of Neutraligands as Novel Chemokine-Targeted Therapeutics

Neutraligands represent a paradigm shift by targeting the chemokine ligand rather than its receptors. LIT-927, a chalcone-4 derivative, binds allosterically to CXCL12 (Kd = 40–100 nM), inducing conformational changes that prevent receptor engagement [3] [4]. Key advantages include:

  • Precision in Pathological Microenvironments: LIT-927 neutralizes aberrantly secreted CXCL12 in inflamed tissues (e.g., lupus kidneys, asthmatic airways) without affecting homeostatic signaling [2] [3].
  • Synergy with Conventional Therapies: In glioblastoma, LIT-927 reverses temozolomide (TMZ)-induced CXCL12 upregulation, resensitizing tumors to apoptosis [4].
  • Multi-Pathway Modulation: By inhibiting CXCL12, LIT-927 concurrently blocks CXCR4 and CXCR7 activation, suppressing downstream ERK/NF-κB pathways and cytokine release (e.g., VEGF, IL-6) [1] [5].

Table 3: LIT-927 vs. Classical CXCR4 Antagonists

PropertyLIT-927AMD3100
TargetCXCL12 chemokineCXCR4 receptor
MechanismAllosteric neutralizationCompetitive receptor blockade
Effect on CXCR7No activationAgonist activity
Therapeutic ScopeBroad (cancer, autoimmunity, fibrosis)Primarily stem cell mobilization

Preclinical evidence underscores LIT-927’s efficacy:

  • In MRL/lpr lupus-prone mice, LIT-927 reduced pathogenic double-negative T cells by 60% and normalized B-cell activation markers [3].
  • In allergic airway disease models, intranasal LIT-927 inhibited pericyte migration, decreasing smooth muscle thickness by 45% [2].
  • Combined with TMZ in glioblastoma, LIT-927 suppressed CXCL12-driven invasion/migration by 70% and extended survival in orthotopic models [4].

This ligand-centric approach overcomes the redundancy and toxicity of receptor antagonism, positioning LIT-927 as a versatile modulator of the CXCL12 axis.

Properties

CAS Number

2172879-52-4

Product Name

LIT-927

IUPAC Name

6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-1H-pyrimidin-2-one

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

InChI

InChI=1S/C17H13ClN2O3/c1-23-16-8-11(4-7-15(16)21)14-9-13(19-17(22)20-14)10-2-5-12(18)6-3-10/h2-9,21H,1H3,(H,19,20,22)

InChI Key

BYYRNPIGDRRGLJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O

Solubility

Soluble in DMSO

Synonyms

LIT-927; LIT 927; LIT927;

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.